![molecular formula C25H21NO4 B2775603 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid CAS No. 2137646-60-5](/img/structure/B2775603.png)
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid
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Overview
Description
This compound, also known as 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid, has a CAS Number of 260367-12-2 . It has a molecular weight of 341.36 and its linear formula is C19H19NO5 .
Molecular Structure Analysis
The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic chemistry . The Fmoc group is attached to an isoindole ring, which is further connected to an acetic acid moiety .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Peptide Synthesis
The 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid (let’s call it Fmoc-protected amino acid) serves as a valuable building block in peptide synthesis. Specifically, it acts as a coupling agent during the assembly of peptides. Researchers use it to link amino acids together, creating longer peptide chains. The Fmoc group provides stability during the synthesis process and can be selectively removed afterward .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of glycine , which is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite, and sleep .
Mode of Action
As a glycine derivative , it may interact with glycine receptors and other related targets in the central nervous system
Biochemical Pathways
The compound, being a glycine derivative , may be involved in the glycine-serine-threonine metabolism pathway. This pathway is responsible for the biosynthesis and degradation of these amino acids. Alterations in this pathway can affect various physiological processes, including neurotransmission, cellular growth, and response to oxidative stress .
Pharmacokinetics
The compound’s molecular weight (34136 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)13-23-17-8-2-1-7-16(17)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAWVLYUBZONDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
CAS RN |
2137646-60-5 |
Source
|
Record name | 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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